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Compound of Interest

Compound Name: Niraparib metabolite M1

Cat. No.: B1139364 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of niraparib,

a potent poly(ADP-ribose) polymerase (PARP) inhibitor, and its major inactive metabolite, M1.

The information is compiled from various studies to support further research and development

in oncology.

Introduction
Niraparib is an orally administered PARP inhibitor that has demonstrated significant efficacy in

the treatment of various cancers, particularly ovarian, fallopian tube, and primary peritoneal

cancer.[1][2] A thorough understanding of its absorption, distribution, metabolism, and excretion

(ADME) properties, along with those of its primary metabolite, is crucial for optimizing its

therapeutic use and managing potential drug-drug interactions.

Pharmacokinetic Profile
The pharmacokinetic profiles of niraparib and its M1 metabolite have been characterized

through clinical studies involving the administration of both non-radiolabeled and 14C-labeled

niraparib.
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The following tables summarize the key pharmacokinetic parameters for niraparib and its M1

metabolite.

Table 1: Pharmacokinetic Parameters of Niraparib
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Parameter Value Reference

Absorption

Absolute Bioavailability (F) ~73% [1][2][3][4]

Time to Peak Plasma

Concentration (Tmax)
~3 hours [1][2][3]

Effect of Food
No significant effect on

exposure
[1][3]

Distribution

Apparent Volume of

Distribution (Vd/F)

1,220 (±1,114) L; 1,074 L in

cancer patients
[1]

Plasma Protein Binding ~83% [1][2]

Metabolism

Primary Metabolic Pathway
Carboxylesterase (CE)-

mediated hydrolysis to M1
[1][3][5][6][7][8]

Minor Metabolic Pathway

Cytochrome P450 (CYP)

enzymes (CYP1A2) play a

negligible role

[4][7][8]

Elimination

Mean Half-life (t1/2) ~36 hours [1][2]

Routes of Elimination Renal and hepatobiliary [1][3][5]

Recovery in Urine (21 days)
47.5% (range: 33.4% to

60.2%)
[1][3][5]

Recovery in Feces (21 days)
38.8% (range: 28.3% to

47.0%)
[1][3][5]

Unchanged Niraparib in Urine

(6 days)
11% of administered dose [1][2]

Unchanged Niraparib in Feces

(6 days)
19% of administered dose [1][2]
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Table 2: Pharmacokinetic Parameters of M1 Metabolite

Parameter Value Reference

Formation

Peak Plasma Concentration

(Tmax)

~8-10 hours after niraparib

administration
[9]

Elimination

Mean Terminal Half-life (t1/2) ~78.4 hours [9]

Exposure

Plasma Exposure Ratio

(M1:Niraparib)
~1.3-2.2 fold [9]

Excretion

M1 in Urine
20.0% of the administered

niraparib dose
[9]

M1 in Feces
2.4% of the administered

niraparib dose
[9]

Experimental Protocols
The characterization of niraparib and M1 pharmacokinetics has relied on a combination of

advanced analytical techniques.

Human Mass Balance Study
Objective: To determine the absorption, metabolism, and excretion of niraparib.

Methodology:

A single oral dose of 300 mg 14C-labeled niraparib (100 µCi) was administered to patients

with advanced cancer.[10]
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Total radioactivity in whole blood, plasma, urine, and feces was measured over 504 hours

using liquid scintillation counting (LSC).[10]

Metabolite profiling in plasma, urine, and feces was performed using liquid

chromatography-tandem mass spectrometry (LC-MS/MS) coupled with off-line LSC.[10]

Absolute Bioavailability Study
Objective: To determine the absolute oral bioavailability of niraparib.

Methodology:

Six patients received a single oral therapeutic dose of 300 mg niraparib.[11]

This was followed by a 15-minute intravenous infusion of 100 µg 14C-niraparib (~100 nCi).

[11]

Plasma concentrations of unlabeled niraparib were measured using a validated LC-

MS/MS method.[11]

Total 14C-radioactivity and 14C-niraparib plasma levels were measured by accelerator

mass spectrometry (AMS) and a validated high-performance liquid chromatography

(HPLC) assay with AMS detection.[11]

Quantification of Niraparib and M1 in Plasma and Urine
Objective: To develop and validate a bioanalytical assay for the quantification of niraparib

and its M1 metabolite.

Methodology:

Sample Pre-treatment:

Plasma: Protein precipitation using a mixture of acetonitrile and methanol (50:50, v/v).

[12][13]

Urine: Dilution with a mixture of acetonitrile and methanol (50:50, v/v).[12][13]
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Chromatographic Separation:

The final extracts were injected onto a SunFire C18 column.[12][13]

Gradient elution was performed using 20mM ammonium acetate as mobile phase A and

a mixture of formic acid, acetonitrile, and methanol (0.1:50:50, v/v/v) as mobile phase B.

[12][13]

Detection:

An API5500 tandem mass spectrometer operating in the positive electrospray ionization

mode was used.[12][13]

Quantification was achieved using multiple reaction monitoring (MRM).[12][13]

Validation: The assay was validated according to FDA and EMA guidelines.[12][13]

Visualizations
The following diagrams illustrate key pathways and workflows related to niraparib's

pharmacokinetics and mechanism of action.
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Caption: Overview of Niraparib's Pharmacokinetic Pathway.
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Caption: Niraparib's Mechanism of Action via PARP Inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. go.drugbank.com [go.drugbank.com]

2. Niraparib - Wikipedia [en.wikipedia.org]

3. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1139364?utm_src=pdf-body-img
https://www.benchchem.com/product/b1139364?utm_src=pdf-custom-synthesis
https://go.drugbank.com/drugs/DB11793
https://en.wikipedia.org/wiki/Niraparib
https://pubchem.ncbi.nlm.nih.gov/compound/Niraparib
https://www.researchgate.net/publication/317814272_Characterization_of_Absorption_Metabolism_and_Elimination_of_Niraparib_an_Investigational_Poly_ADP-Ribose_Polymerase_Inhibitor_in_Cancer_Patients
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139364?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. researchgate.net [researchgate.net]

6. Safety and management of niraparib monotherapy in ovarian cancer clinical trials - PMC
[pmc.ncbi.nlm.nih.gov]

7. spandidos-publications.com [spandidos-publications.com]

8. Metabolism-related pharmacokinetic drug-drug interactions with poly (ADP-ribose)
polymerase inhibitors - ProQuest [proquest.com]

9. Buy Niraparib metabolite M1 | 1476777-06-6 [smolecule.com]

10. Human mass balance study and metabolite profiling of 14C-niraparib, a novel poly(ADP-
Ribose) polymerase (PARP)-1 and PARP-2 inhibitor, in patients with advanced cancer -
PubMed [pubmed.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]

12. Liquid chromatography-tandem mass spectrometry assay for the quantification of
niraparib and its metabolite M1 in human plasma and urine - PubMed
[pubmed.ncbi.nlm.nih.gov]

13. researchgate.net [researchgate.net]

To cite this document: BenchChem. [In-Depth Technical Guide to the Pharmacokinetics of
Niraparib and its M1 Metabolite]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1139364#pharmacokinetics-of-niraparib-and-its-m1-
metabolite]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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